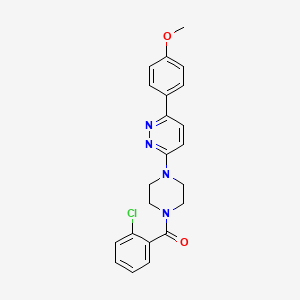

(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a methanone core linked to a 2-chlorophenyl group and a piperazine ring substituted with a pyridazinyl moiety. The pyridazine ring is further substituted at the 6-position with a 4-methoxyphenyl group. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (chloro) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(2-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-29-17-8-6-16(7-9-17)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEJPRDGBVOHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions.

Mode of Action

The compound interacts with AChE and BChE by inhibiting their activity. This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease.

Biochemical Analysis

Biochemical Properties

(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. The compound interacts with the active sites of AChE and BChE, leading to competitive inhibition. This interaction increases acetylcholine levels, which can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of AChE and BChE enhances cholinergic transmission, which can improve cognitive functions in neuronal cells. Additionally, it may affect oxidative stress pathways and inflammatory responses, contributing to its neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with AChE and BChE. The compound’s methoxyphenyl group is particularly active in the hinge region of the AChE crystal structure, leading to competitive inhibition. This binding prevents the hydrolysis of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound also exhibits non-competitive inhibition with certain derivatives, indicating a complex mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over timeIn vitro studies have shown sustained inhibition of AChE and BChE over extended periods, suggesting potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AChE and BChE, improving cognitive functions without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism affects its bioavailability and efficacy, as well as the levels of metabolites produced.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to the brain, liver, and other tissues, where it accumulates and exerts its effects. Its interaction with transporters such as P-glycoprotein influences its cellular localization and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. This localization is essential for its inhibitory effects on AChE and BChE, as well as its overall pharmacological activity.

Biological Activity

The compound (2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a pyridazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 363.86 g/mol

- CAS Number : Not specified in the sources.

The structure includes a chlorophenyl group, a piperazine moiety, and a methoxyphenyl-pyridazine component, which may contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit multikinase inhibition , affecting various signaling pathways involved in cell proliferation and survival. The specific mechanisms of action for this compound may include:

- Inhibition of Kinases : Similar derivatives have shown effective inhibition against kinases such as CDK4/6, which are crucial in regulating the cell cycle. This inhibition can lead to G1 phase arrest in cancer cells, thereby preventing tumor growth .

- Apoptosis Induction : Compounds in this class have been reported to induce apoptosis in various cancer cell lines by modulating pathways related to cell death and survival .

Anticancer Activity

Several studies have examined the anticancer potential of pyridazine derivatives. For instance:

- A derivative with a similar structure was tested against multiple cancer cell lines, showing significant cytotoxicity at low micromolar concentrations. The compound induced apoptosis through both intrinsic and extrinsic pathways, suggesting its potential as an anticancer agent .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit:

- Cytotoxicity : The cytotoxic effects were evaluated using different cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer). The IC50 values were notably low, indicating high potency .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.025 |

| DU145 | 0.030 |

| HCT15 | 0.050 |

| CAPAN-1 | 0.050 |

In Vivo Studies

In vivo studies using mouse models have shown promising results where treatment with similar compounds led to:

- Tumor Growth Inhibition : Significant reduction in tumor size was observed in xenograft models, particularly in tumors overexpressing cyclin D1 due to CDK4 hyperactivity .

Case Studies

-

Study on CDK Inhibition :

A study investigated the effects of a pyridazine derivative on CDK4/6 activity. The results indicated that the compound effectively reduced phosphorylated RB levels and Ki-67 expression in tumor tissues, which are markers of proliferation and cell cycle progression . -

Combination Therapy :

Research has explored the use of this compound in combination with other chemotherapeutic agents, leading to enhanced efficacy and reduced side effects compared to monotherapy approaches .

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that (2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising antitumor activity in vitro against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

Antidepressant Effects

This compound has been investigated for its potential use as an antidepressant. Its mechanism may involve the modulation of neurotransmitter systems:

- Case Study : In a preclinical trial, the compound was tested on rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens:

- Case Study : Research published in the International Journal of Antimicrobial Agents highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for developing new antibiotics .

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from readily available precursors. The following table summarizes key synthetic routes:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2-Chlorobenzoyl chloride + piperazine | Intermediate A |

| 2 | Intermediate A + 4-methoxyphenylpyridazine | Intermediate B |

| 3 | Purification via recrystallization | Final Product |

Comparison with Similar Compounds

Piperazine-Linked Pyridazine/Pyridine Derivatives

- BAY10000493 and BAY2341237: These inhibitors of K2P3.1 (TASK-1) potassium channels feature imidazo[1,2-a]pyridine cores linked to piperazine and substituted aryl groups. Unlike the target compound’s pyridazine ring, their imidazopyridine systems may enhance planar stacking interactions.

- ASM-4: A pyrrolo[2,3-b]pyridine derivative with a 4-methoxyphenyl group.

Substituent Variations on Aromatic Rings

- (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone (): Replaces the target’s 4-methoxyphenyl with a propoxy group and introduces a fluorine atom.

- (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (): Substitutes the pyridazinyl group with a nitro-phenyl moiety. The nitro group’s strong electron-withdrawing effect may reduce metabolic stability compared to the target’s methoxy group .

- (4-Chlorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (): Lacks the pyridazinyl ring, instead incorporating a pyridine. This simplification may reduce steric hindrance, favoring interactions with flat binding sites .

Physicochemical and Pharmacokinetic Inferences

Mechanistic Insights from Related Compounds

- Binding to Ion Channels : BAY compounds interact with the intracellular X-gate of K2P3.1 channels, suggesting that the target’s piperazine-pyridazinyl scaffold may similarly engage with ion channel vestibules .

Q & A

Q. What are the key synthetic strategies for (2-chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyridazine core via cyclization reactions (e.g., condensation of hydrazines with diketones) .

- Step 2 : Functionalization of the piperazine ring using nucleophilic substitution or Buchwald–Hartwig amination to introduce the 2-chlorophenyl group .

- Step 3 : Coupling of the pyridazine moiety to the piperazine via Suzuki-Miyaura cross-coupling or amide bond formation .

- Optimization : Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) critically influence yield .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns for methoxyphenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and thermal stability (e.g., sharp endothermic peaks indicating purity) .

- Chromatography : HPLC or LC-MS to quantify purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound?

- Methodological Answer :

- Step 1 : Validate target engagement using radioligand binding assays (e.g., competition studies with ³H-labeled antagonists) .

- Step 2 : Assess pharmacokinetics (PK): Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

- Step 3 : Address metabolic instability: Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxyphenyl groups) .

- Contradiction Management : If in vitro activity does not translate in vivo, consider prodrug strategies or formulation optimization (e.g., nanocarriers for solubility) .

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for piperazine-pyridazine hybrids?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or alkyl groups) .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition or GPCR binding) and correlate substituent effects with IC₅₀ values .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with the piperazine nitrogen) .

- Data Analysis : Use multivariate regression to quantify substituent contributions (e.g., Hammett σ values for electronic effects) .

Q. How to design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Dose Selection : Determine maximum tolerated dose (MTD) via acute toxicity studies in rodents (e.g., OECD Guideline 423) .

- PK Profiling : Serial blood sampling post-IV/oral administration to calculate AUC, Cmax, and clearance using non-compartmental analysis .

- Tissue Distribution : Autoradiography or LC-MS/MS to measure compound accumulation in target organs (e.g., brain penetration for CNS targets) .

- Toxicology : Histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) after 28-day repeated dosing .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s thermal stability be addressed?

- Methodological Answer :

- Reproducibility : Repeat DSC/TGA under identical conditions (heating rate 10°C/min, nitrogen atmosphere) .

- Crystallinity : Compare X-ray diffraction (XRD) patterns of batches; amorphous forms may show lower melting points .

- Impurity Analysis : Use HPLC to rule out degradation products (e.g., hydrolyzed amide bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.